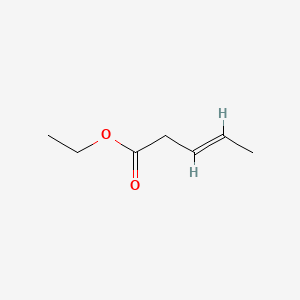

(E)-3-Pentenoic acid ethyl ester

Description

Structural Classification and Isomerism of Unsaturated Esters

As an unsaturated ester, (E)-3-Pentenoic acid ethyl ester is defined by two key structural features: the ester group (-COOEt) and a carbon-carbon double bond (C=C). The presence of the double bond means the compound is not fully "saturated" with hydrogen atoms. This unsaturation is a site of potential chemical reactions, such as addition reactions.

The restricted rotation around the carbon-carbon double bond gives rise to geometrical isomerism, a form of stereoisomerism. studymind.co.uksavemyexams.com For a molecule to exhibit geometrical isomerism, each carbon atom of the double bond must be attached to two different groups. savemyexams.com In the case of 3-pentenoic acid ethyl ester, the carbons of the double bond (at positions 3 and 4) meet this requirement, leading to two possible geometric isomers: (E) and (Z).

The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. savemyexams.com For each carbon of the double bond, the attached groups are ranked based on the atomic number of the atoms directly bonded to the carbon.

At C3, the attached groups are a hydrogen atom (H) and a -CH2COOEt group. The carbon atom of the CH2 group has a higher atomic number than hydrogen, so -CH2COOEt has higher priority.

At C4, the attached groups are a hydrogen atom (H) and a methyl group (-CH3). The carbon atom of the methyl group has a higher atomic number than hydrogen, so -CH3 has higher priority.

The (E) configuration, from the German word entgegen (opposite), describes the isomer where the two higher-priority groups (-CH2COOEt and -CH3) are on opposite sides of the double bond plane. savemyexams.comuop.edu.pk The (Z) configuration, from the German word zusammen (together), describes the isomer, (Z)-3-Pentenoic acid ethyl ester, where these priority groups are on the same side. savemyexams.comuop.edu.pknist.gov This structural difference results in distinct physical and chemical properties between the two isomers.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H12O2 nih.gov |

| Molecular Weight | 128.17 g/mol nih.gov |

IUPAC and Common Nomenclature Systems

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is ethyl (E)-pent-3-enoate . nih.gov The "(E)" specifies the stereochemistry at the double bond, "pent" indicates a five-carbon chain, "3-en" locates the double bond starting at the third carbon, and "oate" signifies an ester. The term "ethyl" preceding the name identifies the alcohol group that forms the ester.

Common synonyms for the compound include:

this compound nih.gov

ethyl trans-3-pentenoate thegoodscentscompany.com

ethyl (3E)-3-pentenoate chemspider.com

Table 2: Nomenclature for this compound

| Nomenclature System | Name |

|---|---|

| IUPAC Name | ethyl (E)-pent-3-enoate nih.gov |

| Synonym | This compound nih.gov |

| Synonym | ethyl trans-3-pentenoate thegoodscentscompany.com |

Role as a Fundamental Building Block and Intermediate in Complex Organic Synthesis

Unsaturated esters like this compound are valuable intermediates in organic synthesis. They serve as starting materials for constructing more complex molecular architectures. The presence of both an alkene and an ester functional group allows for a variety of chemical transformations. For instance, derivatives of pentenoic acid are used in the synthesis of bioactive compounds and natural products. ontosight.ai While specific, direct synthetic applications for this compound are specialized, related pentenoate esters are utilized as intermediates in the preparation of pharmaceuticals and other fine chemicals. ontosight.aiscbt.com For example, the structurally similar compound, ethyl 3-oxo-4-pentenoate, is known as a useful annelating reagent, a compound used to form new rings in a molecule. acs.org The strategic placement of the double bond and ester group in this compound makes it a potential precursor for creating key structural motifs in synthetic targets.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (Z)-3-Pentenoic acid ethyl ester |

| (E)-pent-3-enoic acid |

| 3-Pentenoic acid |

| ethyl (E)-pent-3-enoate |

| ethyl trans-3-pentenoate |

| ethyl (3E)-3-pentenoate |

| (Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester |

| Ethosuximide |

| (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 |

| pinacol boronic esters |

| potassium permanganate (B83412) |

| chromium trioxide |

| lithium aluminum hydride |

| sodium hydroxide (B78521) |

| cis-2-pentenoic acid |

| (2Z)-pent-2-enoic acid |

| trans-2-pentenoic acid |

| (2E)-pent-2-enoic acid |

| cis-3-pentenoic acid |

| (3Z)-pent-3-enoic acid |

| trans-3-pentenoic acid |

| (3E)-pent-3-enoic acid |

| 4-pentenoic acid |

| 3-vinylpropionic acid |

| Ethyl cis-2-pentenoate |

| Ethyl trans-2-pentenoate |

| Butyl 2-pentenoate |

| ethyl cis-3-pentenoate |

| isopropyl 3-pentenoate |

| Butyl 3-pentenoate |

| E-oleic acid |

| Z-oleylamine |

| 1-bromo-1-propen-2-ol |

| E-1-bromo-1-propen-2-ol |

| (Z)-3-Pentenoic acid, methyl ester |

| methyl (Z)-pent-3-enoate |

| 3-Pentenoic acid, 4-methyl-, methyl ester |

| Ethyl (2E)-2-methyl-3-pentenoate |

| Hexyl (Z)-2-methyl-3-pentenoate |

| methanol (B129727) |

| D-(E)-2-amino-5-phosphono-3-pentenoic acid (APPA) |

| 3-hydroxyallylglycine methyl ester |

| L-valine methyl ester |

| acrolein |

| 2-methoxyethoxymethyl chloride |

| di-tert-butyl dicarbonate |

| triethylamine |

| ethyl (E)-2-methylpent-3-enoate |

| 3-Pentenoic acid, 2,5-diamino-2-(fluoromethyl)-, ethyl ester, (E)- |

| ethyl 3-oxo-4-pentenoate |

| t-Butyl (E)-3-Oxo-4-hexenoate |

| Chromic Acid |

| Methyl 3-Oxo-4-pentenoate |

| 3-Pentenoic acid isopropyl ester |

| isopropanol |

| sulfuric acid |

Structure

3D Structure

Properties

CAS No. |

3724-66-1 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

ethyl (E)-pent-3-enoate |

InChI |

InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h3,5H,4,6H2,1-2H3/b5-3+ |

InChI Key |

UMLQAWUDAFCGGS-HWKANZROSA-N |

Isomeric SMILES |

CCOC(=O)C/C=C/C |

Canonical SMILES |

CCOC(=O)CC=CC |

Origin of Product |

United States |

Synthetic Methodologies for E 3 Pentenoic Acid Ethyl Ester and Analogous Unsaturated Esters

Classical Esterification Reactions

Classical esterification methods remain a cornerstone of organic synthesis, providing reliable pathways to esters from carboxylic acids and their derivatives.

The most direct route to (E)-3-Pentenoic acid ethyl ester is the Fischer esterification of (E)-3-Pentenoic acid with ethanol (B145695). This acid-catalyzed condensation reaction is an equilibrium process where a carboxylic acid and an alcohol react to form an ester and water. masterorganicchemistry.comlibretexts.org The reaction is typically driven towards the product by using an excess of the alcohol, which often serves as the solvent, or by removing water as it is formed. libretexts.orgmasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

A typical laboratory procedure involves refluxing the carboxylic acid in ethanol with a catalytic amount of concentrated sulfuric acid. libretexts.orgprepchem.com The reaction progress can be monitored, and upon completion, the ester is isolated through extraction and distillation. prepchem.com

Table 1: Fischer Esterification for this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |

|---|

This compound can also be synthesized from other related unsaturated carboxylic acids. These precursors may be more readily available or offer alternative synthetic routes. A key strategy involves the isomerization of the carbon-carbon double bond within the carboxylic acid scaffold before or after esterification.

In the presence of a strong base, α,β- and β,γ-unsaturated carboxylic acids can interconvert through double bond migration. libretexts.org For example, a precursor like 4-pentenoic acid could potentially be isomerized to the conjugated (E)-3-pentenoic acid. Ester derivatives are often more susceptible to this type of rearrangement than the free acids. libretexts.org

Alternatively, other functionalized carboxylic acids can serve as precursors. The synthesis of α,β-unsaturated esters can be achieved from β-hydroxy esters through a dehydration reaction. This involves an initial aldol-type reaction to create the β-hydroxy ester, followed by acetylation and an elimination reaction to form the double bond. organic-chemistry.org

Carbon-Carbon Bond Forming Strategies

These methods build the fundamental carbon skeleton of the pentenoic acid or ester through reactions that create new carbon-carbon bonds.

The Knoevenagel condensation is a powerful method for forming carbon-carbon bonds, often used to produce α,β-unsaturated products. wikipedia.orgsigmaaldrich.com It involves the reaction of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like an amine. wikipedia.org

To synthesize the precursor, (E)-3-Pentenoic acid, the Doebner modification of the Knoevenagel condensation is particularly suitable. wikipedia.orgorganic-chemistry.org This variation uses pyridine (B92270) as a mild base and solvent and typically involves the reaction of an aldehyde with malonic acid. wikipedia.org The initial condensation product undergoes a subsequent decarboxylation (loss of CO₂) under the reaction conditions to yield an α,β-unsaturated carboxylic acid. organic-chemistry.org For the synthesis of (E)-3-Pentenoic acid, propanal would be condensed with malonic acid.

Table 2: Doebner Modification for (E)-3-Pentenoic Acid Synthesis

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Intermediate | Final Product |

|---|

Carbonylation reactions introduce a carbon monoxide (CO) molecule into an organic substrate and are fundamental to many industrial chemical processes. wikipedia.org Hydrocarboxylation, a specific type of carbonylation, involves the addition of H₂O and CO across a double bond in an alkene to produce a carboxylic acid. wikipedia.org

This strategy can be used to construct pentenoic acid scaffolds from simple alkenes like butene isomers. These reactions are typically catalyzed by transition metal complexes, with palladium-based catalysts being particularly effective. researchgate.netacs.org The regioselectivity of the carbonylation can be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for the targeted synthesis of different pentenoic acid isomers. researchgate.netacs.org For instance, the palladium-catalyzed conversion of pentenoic acid isomers to adipic acid, a valuable industrial chemical, has been studied extensively, demonstrating the utility of carbonylation in modifying these scaffolds. acs.org

Alkylation reactions are used to add alkyl groups to a molecule, and they can be applied to unsaturated esters to create more complex structures. The α-proton of an ester can be removed by a strong base to form an enolate, which can then act as a nucleophile to attack an alkyl halide in an SN2 reaction. jove.com

More advanced strategies allow for functionalization at other positions. A notable example is the enantioselective γ-alkylation of α,β-unsaturated esters. nih.gov This method utilizes an iridium catalyst to perform a highly regioselective and enantioselective α-alkylation of an extended enolate. The resulting chiral 1,5-diene intermediate then undergoes a thermal Cope rearrangement, which transfers the newly established chirality to the γ-position, yielding a γ-substituted α,β-unsaturated ester. nih.gov While complex, this methodology highlights the sophisticated carbon-carbon bond-forming strategies available for creating analogues of this compound with high stereochemical control.

Palladium-Catalyzed Cross-Coupling Methodologies for Structurally Related Esters

Asymmetric Negishi Cross-Couplings of Allylic Chlorides and Alkylzinc Reagents

While palladium catalysis is common, nickel-catalyzed cross-coupling reactions also provide a powerful tool for the synthesis of chiral unsaturated esters. The asymmetric Negishi cross-coupling, which pairs an electrophile with an organozinc nucleophile, is particularly noteworthy. Specifically, the coupling of racemic secondary allylic chlorides with alkylzinc reagents, catalyzed by a nickel complex with a chiral ligand, offers a stereoconvergent pathway to enantioenriched products. chemistrysteps.comadichemistry.com

This method has been successfully applied in the synthesis of complex molecules, demonstrating its synthetic utility. chemistrysteps.comadichemistry.comrsc.org A notable catalytic system employs a nickel/Pybox catalyst, which has proven effective for the regioselective and asymmetric coupling of racemic secondary allylic chlorides with various organozinc halides. chemistrysteps.comrsc.org These reactions typically exhibit high yields and excellent enantioselectivity (up to 95% ee). For unsymmetrical allylic chlorides, the regioselectivity is also high, with the carbon-carbon bond forming preferentially at the less-hindered site or the site that preserves conjugation. chemistrysteps.com This nickel-catalyzed approach expands the toolkit for asymmetric synthesis, offering a valuable alternative to traditional palladium- and copper-catalyzed systems. chemistrysteps.com

| Catalyst | Ligand | Reactants | Product | Enantiomeric Excess (ee) | Yield |

| Nickel | Pybox | Racemic secondary allylic chlorides, Alkylzinc halides | Chiral unsaturated esters | Up to 95% | Up to 96% |

Reduction and Oxidation Pathways in Synthetic Sequences

Reduction of Carboxylic Acid Precursors to Unsaturated Alcohols

A key synthetic route to this compound can involve the esterification of (E)-3-penten-1-ol. This unsaturated alcohol, in turn, can be prepared by the selective reduction of a corresponding unsaturated carboxylic acid or ester precursor. A significant challenge in this transformation is the chemoselective reduction of the carboxyl group without affecting the carbon-carbon double bond.

Diisobutylaluminum hydride (DIBAL-H) is a widely used reducing agent that can achieve this transformation. DIBAL-H is known to efficiently reduce α,β-unsaturated esters to their corresponding allylic alcohols. adichemistry.comwikipedia.org The reaction is typically performed at low temperatures, such as -78 °C, to control the reactivity and prevent over-reduction. chemistrysteps.compsgcas.ac.in At these low temperatures, DIBAL-H adds a hydride to the ester carbonyl, forming a stable tetrahedral intermediate. Upon aqueous workup, this intermediate hydrolyzes to furnish the allylic alcohol. chemistrysteps.com If only one equivalent of DIBAL-H is used at low temperature, esters can be partially reduced to aldehydes. chemistrysteps.compsgcas.ac.in However, with excess reagent, the reduction proceeds to the alcohol. psgcas.ac.in

Biocatalysis offers an alternative, green approach. Carboxylic acid reductases (CARs), for example, can catalyze the selective reduction of α,β-unsaturated carboxylic acids to the corresponding allylic alcohols. rsc.orgrsc.org An in vitro two-enzyme system, coupling a CAR with a glucose dehydrogenase (GDH) for cofactor recycling, has been shown to convert a variety of unsaturated acids to allylic alcohols with high conversion rates. rsc.orgrsc.org

| Reducing Agent / Catalyst | Substrate | Product | Key Conditions |

| Diisobutylaluminum hydride (DIBAL-H) | α,β-Unsaturated ester | Allylic alcohol | Low temperature (-78 °C), excess reagent. adichemistry.comwikipedia.orgpsgcas.ac.in |

| Carboxylic Acid Reductase (CAR) & GDH | α,β-Unsaturated carboxylic acid | Allylic alcohol | In vitro enzymatic system, provides high conversion. rsc.orgrsc.org |

Integration of Oxidation Steps in Synthetic Pathways

Oxidation reactions are integral to many synthetic strategies for preparing unsaturated esters. One powerful approach is the domino or one-pot oxidation-Wittig reaction sequence. This method allows for the conversion of a primary alcohol into a homologous α,β-unsaturated ester without isolating the intermediate aldehyde. thieme-connect.deorganic-chemistry.org In this sequence, a primary alcohol is first oxidized to an aldehyde using an oxidant like pyridinium (B92312) chlorochromate (PCC) buffered with sodium acetate (B1210297). thieme-connect.deorganic-chemistry.org The aldehyde is then immediately trapped in situ by a stabilized Wittig reagent (a phosphorus ylide), which undergoes olefination to form the α,β-unsaturated ester. This process is efficient and avoids the handling of often volatile or sensitive aldehyde intermediates. organic-chemistry.org

Another relevant oxidative transformation is the α,β-dehydrogenation of saturated esters. Palladium-catalyzed methods have been developed for this purpose, which can introduce unsaturation into an existing ester framework. wikipedia.org These reactions often proceed via the generation of a zinc enolate, followed by treatment with an oxidant in the presence of a palladium catalyst. wikipedia.org Furthermore, copper-catalyzed oxidations of α,β- and β,γ-unsaturated aldehydes using oxygen have been reported, which can lead to various oxidized products, including unsaturated lactones and esters, depending on the substrate structure. oup.com

| Reaction Type | Starting Material | Reagents | Product |

| Domino Oxidation-Wittig | Primary alcohol | 1. PCC-NaOAc2. Stabilized Wittig reagent | α,β-Unsaturated ester thieme-connect.deorganic-chemistry.org |

| In situ Oxidation-Wittig | Primary alcohol | Oxidant, Wittig reagent | α,β-Unsaturated aldehyde rsc.orgnih.gov |

| α,β-Dehydrogenation | Saturated ester | Zinc, Allyl oxidant, Palladium catalyst | α,β-Unsaturated ester wikipedia.org |

Catalytic Systems and Reaction Conditions in Ester Synthesis

Application of Cobalt Carbonyl Catalysts

Cobalt carbonyl complexes are effective catalysts for the hydroesterification of dienes, providing a direct route to unsaturated esters. Specifically, the cobalt carbonyl-catalyzed hydromethoxycarbonylation of 1,3-butadiene (B125203) has been studied for the synthesis of methyl 3-pentenoate, a close analog of this compound. oup.com This reaction combines butadiene, carbon monoxide, and methanol (B129727) to form the target ester. oup.com

The reaction is typically carried out in the presence of a pyridine base, which plays a crucial role in the catalytic cycle. oup.comresearchgate.net The mechanism is understood to begin with the formation of hydridocobalt tetracarbonyl (HCo(CO)₄), the active catalytic species. This species adds to butadiene to form an allyl-cobalt intermediate. Following CO insertion into the cobalt-carbon bond to form an acyl-cobalt complex, methanolysis, assisted by pyridine, yields methyl 3-pentenoate and regenerates the active cobalt species. researchgate.net Isoquinoline has been identified as a particularly effective solvent and base for this reaction, leading to higher yields of the desired ester compared to pyridine. oup.com This cobalt-catalyzed approach represents an industrially relevant method for producing C6 unsaturated esters from simple C4 feedstocks.

| Catalyst | Co-catalyst/Solvent | Reactants | Product |

| Cobalt Carbonyl (Co₂(CO)₈) | Pyridine or Isoquinoline | 1,3-Butadiene, Carbon Monoxide, Methanol | Methyl 3-pentenoate oup.comresearchgate.net |

Utilization of Palladium-Based Catalysts and Ligand Systems

The synthesis of this compound and its analogs often employs palladium-based catalysts due to their high efficiency and selectivity. Palladium catalysts are versatile in forming carbon-carbon bonds, a critical step in constructing the backbone of these unsaturated esters. wikipedia.org The catalytic cycle typically involves Pd(0) and Pd(II) species, making the reaction environment crucial for maintaining catalytic activity. reddit.com

Ligand systems play a pivotal role in modulating the reactivity and selectivity of the palladium catalyst. The choice of ligand can influence the regioselectivity and stereoselectivity of the reaction. For instance, in the palladium-catalyzed alkoxycarbonylation of allenes, different ligands can direct the reaction to selectively produce either α,β- or β,γ-unsaturated esters. acs.org Specifically, Xantphos has been used as a superior ligand in the palladium-catalyzed rearrangement of allylic carbamates to synthesize enantioenriched γ-amino-α,β-unsaturated esters with a high degree of chirality transfer. nih.gov

The judicious selection of ligands is crucial for controlling stereodivergence in reactions like the palladium-catalyzed hydrocyanation of ynoates, which yields β-cyanated α,β-unsaturated esters. organic-chemistry.org In some cases, phosphine-free conditions have been developed for the carbonylation of allylic chlorides to β,γ-unsaturated esters, demonstrating the ongoing efforts to simplify these catalytic systems. d-nb.info

Below is a table summarizing various palladium-based catalyst and ligand systems used in the synthesis of unsaturated esters:

Role of Grignard Reagents and Other Organometallic Species

Grignard reagents and other organometallic species are fundamental in the synthesis of unsaturated esters, primarily through their addition to carbonyl compounds. libretexts.org The reaction of an ester with an excess of a Grignard reagent typically leads to the formation of a tertiary alcohol after two additions of the Grignard reagent. libretexts.org

However, by carefully controlling the reaction conditions and the nature of the organometallic reagent, it is possible to achieve selective transformations. For instance, the reaction of formate (B1220265) esters with Grignard reagents can yield secondary alcohols with two identical alkyl groups. pearson.com To achieve more controlled additions and isolate ketone intermediates, less nucleophilic organometallic reagents like Gilman reagents (R₂CuLi) or organocadmium reagents can be employed. libretexts.org

Organozinc reagents have also been utilized in the synthesis of β,β'-disubstituted, α,β-unsaturated carboxylic acids in a highly regio- and stereoselective manner. organic-chemistry.org Furthermore, the Kumada-Corriu cross-coupling reaction, which involves the use of a Grignard reagent with aryl or alkyl halides, is a well-established method for forming C-C bonds, often catalyzed by palladium or nickel complexes. mdpi.com

Optimized Reaction Environments (e.g., solvent effects, temperature, pressure, inert atmosphere)

The optimization of reaction environments is critical for the successful synthesis of this compound and its analogs. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, pressure, and the use of an inert atmosphere.

Solvent Effects: The solvent can significantly influence the course of a reaction. For instance, in palladium-catalyzed reactions, solvents like toluene (B28343) and 1,4-dioxane (B91453) are commonly used. acs.orgd-nb.info The choice of solvent can affect catalyst solubility, stability, and reactivity.

Temperature and Pressure: Temperature plays a crucial role in reaction kinetics and selectivity. For example, in the palladium-catalyzed alkoxycarbonylation of allenes, temperatures around 110-130 °C are employed. acs.org Pressure is another important factor, particularly in reactions involving gases like carbon monoxide. Pressures ranging from 2 to 80 bar of CO have been reported for carbonylation reactions. acs.orgd-nb.info

Inert Atmosphere: Many palladium-catalyzed cross-coupling reactions require an inert atmosphere, typically nitrogen or argon, to prevent the oxidation of the sensitive Pd(0) species to the less active Pd(II) state. reddit.com Oxygen can also lead to undesirable side reactions, such as the homo-coupling of boronic acids in Suzuki couplings. reddit.com Proper degassing of solvents and reactants is essential to remove dissolved oxygen and ensure the longevity and efficiency of the catalyst. reddit.com

The following table summarizes optimized reaction conditions for various synthetic methods leading to unsaturated esters:

Isolation and Purification Techniques for Synthetic Intermediates and Products

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a widely used technique for the purification of synthetic intermediates and final products in organic synthesis, including unsaturated esters. uvic.cateledynelabs.com This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluting solvent). uvic.ca

The choice of adsorbent and solvent is crucial for effective separation. Silica gel is a polar adsorbent, meaning more polar compounds will be adsorbed more strongly and elute later than less polar compounds. uvic.ca The typical elution order from a silica gel column is as follows: alkyl halides < saturated hydrocarbons < unsaturated hydrocarbons < ethers < esters < ketones < amines < alcohols < phenols < acids. uvic.ca The weight of the silica gel used is typically 20-50 times the weight of the sample to be purified, with a higher ratio used for more challenging separations. uvic.ca

Distillation Procedures

Distillation is a primary method for the purification of volatile liquid compounds like this compound. weebly.com This technique separates components of a liquid mixture based on differences in their boiling points. libretexts.org Simple distillation can be used when the boiling points of the components are significantly different. For more complex mixtures, fractional distillation may be required.

In the context of ester synthesis, distillation is often the final purification step. weebly.com For instance, Kugelrohr distillation, a short-path distillation technique, has been used to purify ethyl 3-hydroxy-4-pentenoate and ethyl 3-oxo-4-pentenoate at reduced pressure. orgsyn.org The efficiency of distillation can be optimized by controlling the heating rate and the pressure. nih.gov

Solvent Extraction and Washing Protocols

Solvent extraction, also known as liquid-liquid extraction, is a fundamental technique for separating a desired product from a reaction mixture based on its solubility in two immiscible liquids, typically an organic solvent and an aqueous solution. organomation.com This method is frequently employed in the workup procedure for the synthesis of esters to remove water-soluble impurities. mit.edu

The crude reaction mixture is typically dissolved in an organic solvent, and then washed with various aqueous solutions to remove different types of impurities. mit.edu For example, washing with an aqueous solution of sodium bicarbonate can neutralize and remove acidic impurities. youtube.com A subsequent wash with brine (saturated sodium chloride solution) helps to remove residual water from the organic layer. orgsyn.org The choice of organic solvent is also important; diethyl ether and ethyl acetate are commonly used due to their ability to dissolve a wide range of organic compounds and their relatively low boiling points, which facilitates their removal after extraction. mit.edu

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (E)-3-pentenoic acid ethyl ester. By analyzing the chemical environment of protons and carbon atoms, detailed information about its connectivity and stereochemistry can be obtained.

The ¹H NMR spectrum of this compound provides characteristic signals that confirm the presence of the ethyl ester group and the trans-disubstituted alkene. The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct resonances for each proton in the molecule.

A representative analysis of the ¹H NMR spectrum reveals a triplet at approximately 1.25 ppm, which corresponds to the methyl protons (CH₃) of the ethyl group. This triplet multiplicity arises from the coupling with the adjacent methylene (B1212753) protons. The methylene protons (OCH₂CH₃) of the ethyl group appear as a quartet around 4.14 ppm due to coupling with the methyl protons. The protons of the methylene group adjacent to the carbonyl (C(O)CH₂) are observed as a doublet at about 3.01 ppm. The olefinic protons show characteristic splitting patterns. The proton at the C3 position (CH=CHCH₂) typically appears as a doublet of triplets around 5.56 ppm, while the proton at the C4 position (CH₃CH=CH) is observed as a doublet of quartets around 5.75 ppm. The methyl group attached to the double bond (CH₃CH=) resonates as a doublet of doublets at approximately 1.70 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ~1.25 | Triplet | 7.1 | -OCH₂CH ₃ |

| ~1.70 | Doublet of Doublets | 6.9, 1.5 | CH ₃CH= |

| ~3.01 | Doublet | 6.9 | C(O)CH ₂ |

| ~4.14 | Quartet | 7.1 | -OCH ₂CH₃ |

| ~5.56 | Doublet of Triplets | 15.4, 6.9 | C(O)CH₂CH = |

| ~5.75 | Doublet of Quartets | 15.4, 6.9 | CH₃CH = |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.

Complementing the proton data, the ¹³C NMR spectrum provides a count of the unique carbon environments in this compound. In a typical spectrum recorded in CDCl₃, seven distinct signals are observed.

The carbonyl carbon of the ester group (C=O) is the most downfield signal, appearing around 171.8 ppm. The two olefinic carbons (C3 and C4) resonate in the range of approximately 123.5 ppm and 133.4 ppm. The methylene carbon of the ethyl group (-OCH₂) is found at about 60.3 ppm, while the methylene carbon adjacent to the carbonyl group (-CH₂C=O) appears around 38.4 ppm. The methyl carbon of the ethyl group (-OCH₂CH₃) gives a signal at approximately 14.2 ppm, and the methyl carbon attached to the double bond (CH₃CH=) is observed at about 17.9 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

| ~14.2 | -OCH₂C H₃ |

| ~17.9 | C H₃CH= |

| ~38.4 | -C H₂C=O |

| ~60.3 | -OC H₂CH₃ |

| ~123.5 | -CH₂C H= |

| ~133.4 | CH₃C H= |

| ~171.8 | C =O |

Note: Chemical shifts are relative to a standard reference and can vary slightly based on experimental conditions.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

A strong absorption band is typically observed around 1735 cm⁻¹, which is indicative of the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester linkage usually appear in the region of 1250-1150 cm⁻¹. A key feature for the (E)-isomer is the presence of a strong band around 965 cm⁻¹, which is characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted alkene. The C=C stretching vibration of the alkene is generally weaker and appears around 1655 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons are observed just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (sp³) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1655 | Medium | C=C stretch (Alkene) |

| ~1250-1150 | Strong | C-O stretch (Ester) |

| ~965 | Strong | C-H bend (trans-Alkene, out-of-plane) |

Note: The exact positions and intensities of the absorption bands can be influenced by the sample preparation method (e.g., neat, solution).

Chromatographic Separations and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a product or reactant.

Gas chromatography (GC) is a highly effective method for determining the purity of volatile compounds like this compound. mdpi.com By employing a suitable capillary column, typically with a non-polar or mid-polar stationary phase, and a flame ionization detector (FID), a high degree of separation and sensitivity can be achieved. mdpi.com The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). Purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. GC is also invaluable for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time to determine the consumption of reactants and the formation of products. mdpi.com

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to identify the components in different fractions during purification by column chromatography. nih.gov A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase (eluent), which is typically a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate). nih.gov The different components of the mixture travel up the plate at different rates, resulting in their separation. The positions of the compounds are visualized, often using a UV lamp or by staining with a chemical reagent like potassium permanganate (B83412). nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and TLC system. This allows for a quick assessment of the reaction's completion and the composition of chromatographic fractions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the analysis of volatile compounds like this compound. This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components within a sample.

In a typical GC-MS analysis, the volatile ester is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. For this compound, a non-polar or medium-polarity column is generally effective.

Following separation, the molecule enters the mass spectrometer, where it undergoes ionization, typically through electron ionization (EI). This process fragments the molecule into a predictable pattern of ions. The mass-to-charge ratio (m/z) of these fragments is then measured, creating a mass spectrum that serves as a molecular fingerprint. The molecular ion peak for this compound would be observed at an m/z corresponding to its molecular weight (128.17 g/mol ). nih.gov Key fragment ions would arise from the cleavage of the ester group and the hydrocarbon chain, allowing for unambiguous identification.

For quantitative analysis, a calibration curve is typically constructed using standards of known concentration. By comparing the peak area of the analyte in a sample to this curve, its concentration can be accurately determined. worktribe.com The use of internal standards, such as isotopically labeled versions of the analyte, can further enhance the accuracy and precision of the quantification by correcting for variations in sample preparation and instrument response. worktribe.com Studies on other volatile esters in complex matrices, such as food and biological samples, have demonstrated the robustness of GC-MS for quantification, with methods validated for linearity, accuracy, and precision. worktribe.commdpi.com

Table 1: Illustrative GC-MS Parameters for Volatile Ester Analysis

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (2 min), ramp to 280 °C at 10 °C/min |

| MS Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 35-400 |

X-ray Diffraction for Crystal-State Conformational Analysis of Related Esters

While this compound is a liquid at room temperature, X-ray diffraction studies on related crystalline esters provide invaluable insights into their three-dimensional structure and preferred conformations in the solid state. This technique involves directing X-rays onto a single crystal of a compound and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.

Research on various ester-containing molecules has revealed important details about their molecular geometry and intermolecular interactions. For instance, studies on α,β-unsaturated γ-amino esters have shown that the vinylogous γ-amino esters can adopt specific conformations in both monomeric and dipeptidic structures. nih.gov The crystal structures of these related compounds indicate a preference for certain torsional angles and can reveal the presence of intramolecular and intermolecular hydrogen bonds that stabilize the conformation. nih.gov

The study of phytosterol esters with varying degrees of unsaturation has also shown that the geometry of the double bond within the fatty acid chain significantly impacts the crystal packing. mdpi.com Unsaturated esters tend to form less ordered, or even liquid crystalline, phases compared to their saturated counterparts due to the kink introduced by the double bond, which disrupts efficient packing. mdpi.com This highlights the profound effect of unsaturation on the solid-state conformation.

Table 2: Crystallographic Data for a Related Ester Compound (Ethyl 4-ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate) mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 9.85 Å, b = 10.54 Å, c = 12.34 Å |

| Angles | α = 80.12°, β = 75.45°, γ = 82.31° |

| Key Bond Length (C=C) | 1.36 Å |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (E)-3-pentenoic acid ethyl ester. These methods are used to predict its geometry, electronic structure, and energetic landscape, which govern its chemical behavior.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of reactions involving esters and unsaturated systems. For derivatives of pentenoic acid, DFT calculations are employed to map out the potential energy surfaces of catalytic reactions. For instance, in the palladium-catalyzed conversion of pentenoic acid isomers, DFT calculations show that the active catalyst, [L₂PdII-H]⁺, facilitates the isomerization of the isomers to their equilibrium mixture, from which selective carbonylation occurs. acs.org The calculations can elucidate the entire catalytic cycle, including intermediate structures, transition states, and activation energy barriers. acs.org

In studies of related esterification reactions, DFT is used to analyze electronic properties and chemical reactivity through methods like Natural Bond Orbital (NBO) and molecular electrostatic potential surface analysis. researchgate.net These analyses help in understanding the interactions between reactants and catalysts, such as the formation of hydrogen bonds that can facilitate the reaction. researchgate.net For example, DFT has been used to model the pyrolysis of esters, identifying the dominant reaction channels and their energetics. researchgate.net

| DFT Application | Investigated Property | Example System | Key Findings |

| Catalytic Cycle Mapping | Reaction Intermediates & Transition States | Palladium-catalyzed carbonylation of pentenoic acids | Elucidation of the role of diphosphine ligands in achieving high selectivity. acs.org |

| Electronic Properties | NBO, Molecular Electrostatic Potential | Catalytic esterification of acetic acid | Identification of key hydrogen bonding between catalyst and reactants. researchgate.net |

| Reaction Energetics | Activation Energies & Reaction Pathways | Pyrolysis of methyl and ethyl propanoate | Determination of the most favorable decomposition routes and their energy barriers. researchgate.net |

For higher accuracy in energetic and electronic structure determination, ab initio methods are employed. These methods, based on first principles of quantum mechanics without empirical parameters, provide benchmark data. In the theoretical investigation of the decomposition of gamma-valerolactone (B192634) (GVL), a related C5 ester, high-level ab initio calculations were crucial. rsc.org The potential energy surface was constructed using the explicitly correlated coupled-cluster method CCSD(T)-F12, with geometries optimized using DFT (B2PLYPD3). rsc.org

Such high-level calculations are critical for obtaining accurate energy barriers for isomerization and decomposition reactions. For example, the isomerization of GVL to 4-pentenoic acid, a structural isomer of the acid precursor to this compound, was found to have an energy barrier of 63.33 kcal/mol at this level of theory. rsc.org These accurate electronic structure calculations provide a reliable foundation for subsequent kinetic modeling. rsc.org

Computational Studies of Reaction Mechanisms and Catalytic Selectivity

Computational chemistry plays a pivotal role in understanding and predicting the selectivity of catalytic reactions. For pentenoic acid derivatives, studies have focused on how catalysts can direct the reaction towards a specific desired product.

In the palladium-catalyzed hydroxycarbonylation of pentenoic acid isomers to adipic acid, DFT calculations were instrumental in explaining the high selectivity observed with the 1,2-bis[(di-tert-butyl)phosphinomethyl]benzene (DTBPX) ligand. acs.org The computational models revealed that the bulky tertiary-butyl groups on the phosphine (B1218219) ligand effectively prevent the chelation of the carboxylic acid group of the pentenoic acid substrate. This steric hindrance allows for high regioselectivity, similar to that seen with simple, unfunctionalized alkenes. The calculations also showed that alternative pathways, such as those involving chelate complexes, had significantly higher energy barriers (over 50 kJ/mol higher), thus explaining their low probability. acs.org

Similarly, computational studies on ruthenium-catalyzed tandem reactions involving diazo compounds and allyl amines have been used to rationalize the diastereoselectivity in the formation of substituted pentenoic acid ethyl esters. acs.org

Transition State Theory and Chemical Kinetics Modeling

To bridge the gap between the potential energy surface and macroscopic reaction rates, transition state theory (TST) and advanced kinetic models are used.

For unimolecular reactions, especially in the gas phase, reaction rates can be dependent on pressure. Rice-Ramsperger-Kassel-Marcus (RRKM) theory, combined with master equation simulations, is the state-of-the-art method for modeling such kinetics. In the study of GVL decomposition, which involves pentenoic acid intermediates, RRKM/master-equation simulations were performed to calculate the temperature- and pressure-dependent rate coefficients for various reaction channels. rsc.org

The simulations showed that pressure significantly affects the branching fractions of the major products. At pressures above 760 torr, concerted reactions leading to smaller molecules become dominant at high temperatures. rsc.org Conversely, at low pressures, a pathway involving the direct formation of an allyl radical and CH₂COOH from GVL becomes more significant. rsc.org These detailed kinetic models are essential for accurately predicting the behavior of compounds like this compound under different reaction conditions, such as those found in combustion or pyrolysis. researchgate.netrsc.org

| Kinetic Model | Purpose | System Studied | Key Insight |

| RRKM/Master Equation | Calculate pressure-dependent rate coefficients | Decomposition of gamma-valerolactone | Pressure significantly alters the dominant reaction pathways and product distributions. rsc.org |

| Pseudo-homogeneous Kinetic Model | Validate experimental data | Catalytic esterification | Confirmed the reaction mechanism and provided rate constants. researchgate.net |

Conformational Analysis through Computational Modeling

The three-dimensional structure and flexibility of this compound are key to its interactions and reactivity. Computational modeling is a powerful tool for exploring the conformational landscape of such molecules.

Conformational analysis of related molecules, like 4-pentenoic acid, has been performed using DFT methods such as B3LYP/6-311G(d,p). researchgate.net These studies calculate the equilibrium structures, relative energies, fundamental vibrations, and moments of inertia for the most stable conformers. For a flexible molecule like an ethyl ester of pentenoic acid, several low-energy conformers are expected due to rotation around the C-C and C-O single bonds. upc.edu

The analysis typically involves scanning the potential energy surface by systematically rotating key dihedral angles. The resulting energy minima correspond to stable conformers. For a related unsaturated δ-amino acid, computational analysis revealed two primary conformers, an extended one and a folded one stabilized by a C10 hydrogen-bonded ring, with the extended form being significantly more populated (74.2%). upc.edu This type of analysis provides crucial information on the predominant shapes the molecule adopts in different environments, which influences its physical properties and biological interactions.

| Computational Method | Analyzed Molecule | Focus of Analysis | Finding |

| B3LYP/6-311G(d,p) | 4-Pentenoic Acid | Equilibrium structure and vibrational frequencies | Identification of the stablest acid conformers and assignment of IR bands. researchgate.net |

| DFT / Energy Calculations | Boc-5-aminopent-3-(E)-enoyl-NHiPr | Conformational preferences (extended vs. folded) | The molecule adopts a predominantly extended conformation in the crystal state. upc.edu |

Investigation of Intramolecular Interactions and Stereochemical Preferences

This compound is an α,β-unsaturated ester with the chemical formula C₇H₁₂O₂. nih.gov Its structure features a five-carbon chain with a trans (E) configured carbon-carbon double bond between the C3 and C4 positions and an ethyl ester functional group at the C1 position. The stereochemistry and electronic properties of this molecule are primarily governed by the interplay between the ester group and the C=C double bond.

Investigations would typically focus on identifying the most stable conformers, which arise from rotation around the single bonds, specifically the C2-C3, C(O)-O, and O-CH₂ bonds. The trans or anti conformation, where the bulky groups are positioned far from each other, is generally expected to be the lowest in energy due to minimized steric hindrance. The planarity of the conjugated backbone is a critical factor, as deviations from planarity would disrupt π-orbital overlap and raise the molecule's energy.

A theoretical analysis would yield optimized geometric parameters. While specific experimental values for this molecule are not available in the cited literature, a DFT calculation would produce a set of data similar to the hypothetical values presented below, which are based on established principles for similar chemical structures. researchgate.net

| Parameter | Atoms Involved | Predicted Value | Comment |

|---|---|---|---|

| Bond Length | C=O | ~1.21 Å | Typical double bond character. |

| Bond Length | C-O (ester) | ~1.35 Å | Partial double bond character due to resonance. |

| Bond Length | C=C | ~1.34 Å | Standard double bond length. |

| Bond Length | C-C (conjugated) | ~1.47 Å | Shorter than a typical C-C single bond due to conjugation. |

| Bond Angle | O=C-C | ~124° | Reflects sp² hybridization. |

| Dihedral Angle | C=C-C=O | ~180° | Indicates a preference for a planar, s-trans conformation. |

Note: The values in this table are illustrative and represent typical outputs from computational chemistry studies on α,β-unsaturated esters. They are not experimentally verified data for this compound.

Potential Energy Surface Mapping and Barrier Analysis for Reaction Pathways

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecular system as a function of its geometry. researchgate.net By exploring the PES, chemists can model reaction pathways, identify stable intermediates, and locate high-energy transition states. libretexts.org This analysis is crucial for understanding reaction mechanisms and predicting reaction rates.

For this compound, a relevant reaction to investigate would be its hydrolysis, a characteristic reaction of esters. A computational study would map the energy landscape for the reaction, for instance, the base-catalyzed hydrolysis to form (E)-3-pentenoate and ethanol (B145695). The PES for such a reaction would detail the energy changes as the reactant molecules approach and transform into products.

The analysis involves two primary steps:

Nucleophilic Attack: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a high-energy tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, expelling the ethoxide (⁻OCH₂CH₃) leaving group to form the carboxylate. The ethoxide then protonates to form ethanol.

| Reaction Stage | Description | Key Feature on PES | Information from Barrier Analysis |

|---|---|---|---|

| 1. Reactants | This compound and hydroxide ion, separated. | Initial Energy Minimum | Reference energy level (zero). |

| 2. Transition State 1 (TS1) | Hydroxide ion forms a bond with the carbonyl carbon. | Saddle Point | Activation energy for the formation of the tetrahedral intermediate. |

| 3. Intermediate | Formation of a tetrahedral, negatively charged species. | Local Energy Minimum | Stability of the intermediate relative to reactants and products. |

| 4. Transition State 2 (TS2) | The C-O bond to the ethoxy group begins to break. | Saddle Point | Activation energy for the collapse of the intermediate. |

| 5. Products | (E)-3-Pentenoate anion and ethanol, separated. | Final Energy Minimum | Overall reaction enthalpy (ΔH). |

Environmental Fate and Abiotic Degradation Mechanisms

Hydrolytic Pathways in Aqueous Environments

The hydrolysis of (E)-3-Pentenoic acid ethyl ester involves the cleavage of the ester bond in the presence of water, yielding (E)-3-Pentenoic acid and ethanol (B145695). This reaction can be catalyzed by either acids or bases, with the reaction rate being highly dependent on the pH of the aqueous solution.

Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis of the ester is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis of esters, known as saponification, is an irreversible reaction that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and an alcohol. This reaction is generally faster than acid-catalyzed hydrolysis.

Acidic Hydrolysis: CH₃CH=CHCH₂COOCH₂CH₃ + H₂O ⇌ CH₃CH=CHCH₂COOH + CH₃CH₂OH

Basic Hydrolysis: CH₃CH=CHCH₂COOCH₂CH₃ + OH⁻ → CH₃CH=CHCH₂COO⁻ + CH₃CH₂OH

| Condition | Estimated Rate Constant | Estimated Half-Life |

|---|---|---|

| Neutral (pH 7) | ~10⁻⁷ to 10⁻⁹ s⁻¹ | Months to Years |

| Acidic (pH 4) | ~10⁻⁶ to 10⁻⁸ s⁻¹ | Weeks to Months |

| Basic (pH 10) | ~10⁻³ to 10⁻⁵ s⁻¹ | Hours to Days |

Note: The data in this table are estimated based on the hydrolysis rates of structurally similar short-chain unsaturated esters. Actual rates for this compound may vary.

Photo-oxidation Processes in Atmospheric and Aqueous Phases

As a volatile organic compound with a carbon-carbon double bond, this compound is susceptible to photo-oxidation in both the atmosphere and the photic zone of aqueous environments. The primary oxidants responsible for its degradation are hydroxyl radicals (•OH) and ozone (O₃).

In the atmosphere , the reaction with hydroxyl radicals is expected to be the dominant degradation pathway during the daytime. The •OH radical can either add to the double bond or abstract a hydrogen atom from the alkyl chain. The addition reaction is generally faster for unsaturated compounds. The reaction with ozone, or ozonolysis, is another significant atmospheric sink, particularly during the night. Ozonolysis involves the addition of ozone to the double bond to form a primary ozonide, which then decomposes into smaller carbonyl compounds and Criegee intermediates.

In aqueous environments , similar photo-oxidation processes can occur in sunlit surface waters where hydroxyl radicals are photochemically generated. The presence of photosensitizers, such as dissolved organic matter, can enhance the rate of these reactions.

The atmospheric lifetime of this compound is determined by its reaction rates with these oxidants.

| Oxidant | Typical Atmospheric Concentration | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|---|

| Hydroxyl Radical (•OH) | 2 x 10⁶ molecules cm⁻³ | ~1.0 x 10⁻¹¹ to 5.0 x 10⁻¹¹ | ~5 to 25 hours |

| Ozone (O₃) | 7 x 10¹¹ molecules cm⁻³ | ~1.0 x 10⁻¹⁷ to 5.0 x 10⁻¹⁷ | ~1 to 5 days |

Note: The data in this table are estimated based on rate constants for other unsaturated esters of similar size and structure. Actual values may differ.

The products of these photo-oxidation reactions are typically smaller, more oxygenated compounds such as aldehydes (e.g., propanal, glyoxal), ketones, and organic acids, which can contribute to the formation of secondary organic aerosol (SOA).

Formation within Complex Chemical Mixtures (e.g., during lipid oxidation of related compounds)

This compound can be formed as a minor product during the oxidation of larger, more complex organic molecules, particularly polyunsaturated fatty acids (PUFAs) and their esters, a process commonly referred to as lipid peroxidation. This process is a key degradation pathway for fats and oils, leading to the development of rancidity.

The oxidation of lipids, such as linoleic acid and its esters, proceeds via a free-radical chain reaction involving the formation of hydroperoxides as primary products. nih.gov These hydroperoxides are unstable and can decompose through various pathways, including cleavage of the carbon-carbon bonds adjacent to the hydroperoxide group. This cleavage results in the formation of a wide array of smaller, volatile compounds, including aldehydes, ketones, alcohols, and short-chain esters. mdpi.comnih.gov

While the direct formation of this compound from a specific lipid precursor is not extensively documented, its structure is consistent with the fragmentation of common PUFAs. The presence of a five-carbon chain with a double bond suggests it could be a secondary or tertiary product arising from the breakdown of larger oxidized lipid molecules. researchgate.net The complex mixture of volatile compounds generated during lipid oxidation makes the definitive identification of all minor products challenging. rsc.org However, the formation of various esters has been reported, supporting the plausibility of this compound being a component of this mixture. bohrium.com

Abiotic Removal Methods and Adsorption Phenomena (general principles for esters)

One of the primary abiotic removal mechanisms for volatile esters like this compound from contaminated water or air is adsorption onto solid surfaces. Activated carbon is a widely used adsorbent due to its high surface area and porous structure, which provides numerous sites for the physical adsorption of organic molecules. nih.gov

The adsorption process is governed by physical forces, such as van der Waals interactions, between the ester molecules and the surface of the adsorbent. The efficiency of adsorption depends on several factors, including the properties of the ester (e.g., molecular weight, polarity, and water solubility), the characteristics of the adsorbent (e.g., surface area, pore size distribution, and surface chemistry), and environmental conditions (e.g., temperature, pH, and the presence of competing organic compounds). hydronixwater.com

The equilibrium of adsorption is often described by isotherm models, such as the Langmuir and Freundlich isotherms.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. wikipedia.org

The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. wikipedia.org

| Parameter | Influence on Adsorption Capacity |

|---|---|

| Molecular Weight | Higher molecular weight generally leads to stronger adsorption. |

| Water Solubility | Lower water solubility (more hydrophobic) compounds are more readily adsorbed from aqueous solutions. |

| Polarity | Non-polar or weakly polar compounds are generally better adsorbed by non-polar adsorbents like activated carbon. |

| Temperature | Adsorption is typically an exothermic process, so lower temperatures favor higher adsorption capacity. |

| pH | Can influence the surface charge of the adsorbent and the speciation of the adsorbate, though its effect on neutral esters is generally less pronounced. |

Q & A

Q. What are the common synthetic routes for preparing (E)-3-Pentenoic acid ethyl ester, and what are the critical reaction parameters?

The synthesis typically involves acid-catalyzed esterification of (E)-3-pentenoic acid with ethanol. Key parameters include:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid are commonly used to drive esterification.

- Temperature control : Reactions are often conducted under reflux (70–90°C) to ensure completion while avoiding thermal degradation of the unsaturated ester.

- Purification : Distillation or column chromatography is used to isolate the product, with GC-MS or NMR to confirm purity and stereochemistry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : The trans-configuration (E-isomer) is confirmed by coupling constants () between the α and β protons of the double bond.

- IR : A strong carbonyl stretch () near 1740 cm and ester vibrations at 1250–1050 cm are diagnostic.

- Mass spectrometry : Molecular ion peaks at 142 (CHO) and fragmentation patterns help validate the structure .

Advanced Research Questions

Q. How can researchers optimize gas chromatography (GC) conditions to resolve this compound from its (Z)-isomer and structural analogs?

- Column selection : Polar stationary phases (e.g., DB-Wax, AT-Wax) enhance separation of geometric isomers. For example, DB-Wax columns achieve baseline resolution of (E)- and (Z)-isomers with retention indices differing by 10–15 units .

- Temperature programming : A gradient starting at 65°C (hold 10 min) followed by a 2°C/min ramp to 250°C improves peak sharpness.

- Carrier gas : Helium at 1.0 mL/min optimizes efficiency for unsaturated esters .

Q. What strategies address discrepancies in reported isomer ratios during synthesis?

- Reaction monitoring : Use in-situ FTIR or GC to track isomerization during synthesis.

- Post-synthesis purification : Silica gel chromatography with hexane/ethyl acetate gradients can separate (E)- and (Z)-isomers.

- Quantitative NMR : Integrate vinyl proton signals to calculate isomer ratios, correcting for minor (<1.5%) trans-to-cis thermal interconversion .

Q. How does the choice of solvent impact the stability of this compound in long-term storage?

Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder reactions?

The electron-deficient α,β-unsaturated ester acts as a dienophile. Density Functional Theory (DFT) studies suggest:

- Regioselectivity : The ester group directs cycloaddition to form endo products.

- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate reaction rates by stabilizing transition states.

- Stereochemical outcomes : The (E)-configuration ensures planar alignment for efficient orbital overlap .

Data Contradiction Analysis

Q. How should researchers resolve conflicting retention time data for this compound across GC studies?

- Column variability : Retention indices (RIs) differ between non-polar (HP-5) and polar (DB-Wax) columns. For example, RIs range from 1012 (HP-5) to 1301 (DB-Wax) due to differing phase polarities .

- Standardization : Use n-alkane RI calibration and cross-reference against databases like NIST to align reported values.

- Inter-lab validation : Collaborate with multiple labs to establish consensus retention parameters .

Methodological Tables

Q. Table 1. GC Conditions for Isomer Separation

| Column Type | Stationary Phase | Carrier Gas | Temperature Program | Retention Index (RI) | Reference |

|---|---|---|---|---|---|

| Capillary | DB-Wax | He | 65°C → 250°C (2°C/min) | 1301 | |

| Capillary | HP-5 | H | 40°C → 280°C (3°C/min) | 1012 |

Q. Table 2. Key Spectral Data for Characterization

| Technique | Key Signals | Interpretation |

|---|---|---|

| H NMR | δ 4.12 (q, J=7.1 Hz, 2H, OCH), δ 5.82 (dd, J=15.8 Hz, 1H, CHCH=CH) | Confirms ethyl ester and trans-configuration |

| IR | 1740 cm (C=O), 1245 cm (C-O) | Validates ester functional group |

| MS | 142 (M), 99 (CHO) | Molecular ion and α-cleavage fragment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.